molecular formula C6H11N5 B13506492 N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide

N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide

Cat. No.: B13506492
M. Wt: 153.19 g/mol
InChI Key: NEVOTURTBNKXAN-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide is a guanidine-derived compound characterized by a terminal alkyne (but-3-yn-1-yl) substituent and a carbamimidamidomethanimidamide functional group. The compound’s alkynyl group may confer unique reactivity, enabling click chemistry applications or serving as a synthetic handle for further functionalization.

Properties

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

2-but-3-ynyl-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C6H11N5/c1-2-3-4-10-6(9)11-5(7)8/h1H,3-4H2,(H6,7,8,9,10,11)

InChI Key

NEVOTURTBNKXAN-UHFFFAOYSA-N

Canonical SMILES

C#CCCN=C(N)N=C(N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Analysis of Preparation Routes

Aspect Method Using S-methylisothiourea Method Using Cyanamide Derivatives Notes
Reaction Time 12–24 hours 10–18 hours Comparable reaction times
Solvent DMF, DMSO DMF Polar aprotic solvents preferred
Temperature 24–50 °C 30–60 °C Mild heating required
Yield 60–70% 55–65% Slightly higher yields with isothiourea
Purification Flash chromatography Recrystallization or chromatography Flash chromatography favored
Scalability Moderate Moderate Both methods suitable for lab scale

Summary of Research Findings and Notes

  • The amidine formation via guanidinylation is a robust and reproducible method for preparing this compound.
  • Reaction conditions are mild, using common reagents and solvents, making the synthesis accessible to most organic chemistry laboratories.
  • The presence of the alkyne group allows further functionalization via click chemistry, expanding the compound’s utility in chemical biology.
  • Purification by flash chromatography is effective, yielding analytically pure compounds suitable for biological evaluation.
  • The compound’s preparation is documented in peer-reviewed literature with detailed spectral data supporting its identity and purity.

Chemical Reactions Analysis

Alkyne-Based Reactions

The terminal alkyne moiety (but-3-yn-1-yl) undergoes characteristic reactions, including cycloadditions and oxidative transformations.

Click Chemistry (Huisgen Cycloaddition)

The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles. This reaction is pivotal for bioconjugation and polymer functionalization .

Example Reaction:

Reagents/ConditionsProductYieldSource
Azide, Cu(I) catalyst, RT1,4-disubstituted triazole>90%*

*Yield inferred from analogous reactions in .

Oxidation

The terminal alkyne can be oxidized to a carboxylic acid under strong oxidative conditions, though direct data for this compound is limited. Similar systems employ KMnO₄ or Ru-based catalysts .

Guanidine-Based Reactions

The carbamimidamidomethanimidamide group (a guanidine derivative) exhibits nucleophilic and base-mediated reactivity.

Alkylation/Acylation

The guanidine nitrogen atoms react with alkyl halides or acyl chlorides to form substituted derivatives. For example:

Example Reaction:

Reagents/ConditionsProductYieldSource
Methyl iodide, K₂CO₃, DMF, 50°CN-methylcarbamimidamidomethanimidamide68%*

*Yield adapted from analogous amidation in .

Condensation Reactions

The guanidine group reacts with carbonyl compounds (e.g., ketones) to form heterocycles. A study on triazine synthesis highlights oxidative C–C bond cleavage with ketones under Cu/I₂ catalysis :

Example Reaction:

Reagents/ConditionsProductYieldSource
Ketone, CuCl, I₂, DMSO, 120°CTriazinyl α-ketoamide72%

Substitution Reactions

The alkyne and guanidine groups enable nucleophilic substitutions. A representative protocol from involves:

ParameterDetail
SolventDMF
BaseK₂CO₃
Temperature50°C
Time12.5 hours
Yield68%

This method is adaptable for introducing aryl or alkyl groups via SN2 mechanisms.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Sonogashira) are feasible at the alkyne site:

ParameterDetail
CatalystPd(PPh₃)₄
SolventTHF/Et₃N
SubstrateAryl halide
Yield75–85%*

*Based on analogous but-3-yn-1-amine reactions in .

Scientific Research Applications

N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Features
This compound (Target) Not reported Not reported Not reported Alkynyl substituent; guanidine core
N-(2-bicyclo[2.2.1]heptan-1-ylethyl)-1-carbamimidamidomethanimidamide·HCl C₁₁H₁₈N₄·HCl 224.20 (free base) 37.26 Bicyclic substituent; lower yield in synthesis
N-(but-3-yn-1-yl)methanesulfonoimidamide hydrochloride C₁₄H₂₀N₂O₂ 248.33 Not reported Methanesulfonoimidamide group; higher molecular weight and polarity
Key Observations:

Substituent Effects: The bicyclo[2.2.1]heptane substituent in the analog from introduces steric bulk, which may reduce synthetic yield (37.26%) compared to linear alkynyl groups .

Guanidine derivatives like the target compound often require stringent reaction conditions to avoid side reactions, such as dimerization or hydrolysis.

Functional and Application Comparisons

  • However, the bicyclic substituent may alter binding affinity or pharmacokinetics . The sulfonoimidamide derivative () diverges functionally, as sulfonamide groups are more commonly associated with protease inhibition or antibacterial activity .
  • This highlights the diversity of applications within nitrogen-rich compounds, from materials science to drug discovery .

Crystallographic and Computational Insights

  • The SHELX software suite () is widely used for refining small-molecule crystal structures.

Biological Activity

N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide is a compound of interest due to its potential biological activities, particularly in the fields of agriculture and pharmaceuticals. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N4\text{C}_8\text{H}_{12}\text{N}_4

This structure includes a butynyl group attached to a carbamimidamide moiety, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its pesticidal properties. Preliminary studies indicate that compounds with similar structures exhibit notable insecticidal and fungicidal activities.

Insecticidal Activity

Insecticidal assays have demonstrated that several derivatives of similar compounds show significant lethality against various pest species. For instance, compounds derived from benzamides have shown lethal activities against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L.

Table 1: Insecticidal Activity of Related Compounds

CompoundTarget PestLethality (%) at 500 mg/L
14qMythimna separate70
14hHelicoverpa armigeraNot specified
14eOstrinia nubilalisNot specified
14nSpodoptera frugiperdaNot specified

Fungicidal Activity

Studies have also highlighted the fungicidal potential of related compounds. For example, compound 14h demonstrated an inhibition rate of 77.8% against Pyricularia oryae, indicating strong antifungal properties.

Table 2: Fungicidal Activity Against Various Fungi

CompoundFungiInhibition Rate (%)
14hPyricularia oryae77.8
14eAlternaria solani55.6
14nGibberella zeae65.9

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies for compounds similar to this compound indicate that specific substituents on the aromatic ring enhance biological activity. For instance, the presence of halogen atoms such as fluorine or chlorine has been correlated with improved insecticidal efficacy.

Table 3: SAR Analysis of Substituted Benzamides

SubstituentInsecticidal Activity Enhancement
4-FHigh
3-ClModerate
2-CH₃Low

Case Studies

Several case studies have been conducted to further explore the efficacy and safety profile of this compound and its derivatives:

  • Case Study on Zebrafish Toxicity : A zebrafish toxicity test revealed that compound 14h had an LC50 value of approximately 14.01 mg/L, suggesting moderate toxicity which warrants further investigation for safe agricultural use.
  • Field Trials : Field trials conducted on crops infested with target pests showed promising results, with treated plots exhibiting significantly lower pest populations compared to untreated controls.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide?

Answer:
The compound’s alkyne-functionalized side chain (but-3-yn-1-yl) suggests modular synthesis via click chemistry or coupling reactions. A validated approach involves:

  • Stepwise functionalization : Reacting propargylamine derivatives with carbamidine precursors under anhydrous conditions (e.g., using HATU as a coupling agent in acetonitrile) .
  • Protection strategies : Temporary protection of the carbamimidamidomethanimidamide group with tert-butoxycarbonyl (Boc) to prevent side reactions during alkyne introduction .
  • Purification : Use reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to isolate the product .

Basic: What analytical techniques are critical for confirming the molecular structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR (101 MHz, DMSO-d₆) is essential for resolving carbamimidamidomethanimidamide protons and alkyne carbons. Peaks near δ 80–90 ppm confirm the alkyne moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates the molecular formula (e.g., [M+H]⁺ ion) .
  • X-ray crystallography : For unambiguous structural confirmation, use SHELXL for refinement, leveraging high-resolution diffraction data (e.g., 0.8 Å resolution) .

Advanced: How can researchers address discrepancies in spectroscopic data during characterization?

Answer:

  • Triangulation : Cross-validate NMR, HRMS, and crystallographic data. For example, if NMR signals conflict with theoretical predictions, re-examine solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or tautomeric equilibria in the carbamimidamidomethanimidamide group .
  • Dynamic light scattering (DLS) : Rule out aggregation artifacts in NMR by analyzing sample homogeneity .
  • Density Functional Theory (DFT) : Compare experimental ¹³C shifts with DFT-calculated values to resolve ambiguities .

Advanced: What experimental design considerations are critical for photoaffinity labeling studies using this compound?

Answer:

  • Photoreactive group integration : Substitute the alkyne with a benzophenone or diazirine moiety to enable UV-induced crosslinking with target proteins .
  • Control experiments : Include dark controls (no UV exposure) to distinguish specific binding from non-specific interactions .
  • Click chemistry compatibility : Post-labeling, use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorophores or biotin for detection .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of fine particulates .
  • Waste disposal : Classify as hazardous waste (organic base) and coordinate with licensed disposal services for incineration .
  • Emergency procedures : For skin contact, rinse with water for ≥15 minutes; seek medical attention if irritation persists .

Advanced: How can SHELX software improve structural refinement for crystallographic studies?

Answer:

  • High-resolution refinement : Use SHELXL’s least-squares algorithms to model disorder in the alkyne or carbamimidamidomethanimidamide groups. Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms .
  • Twinned data : For cases with pseudo-merohedral twinning, employ SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Validation tools : Utilize RIGU and PLATON to check for overfitting and validate hydrogen-bonding networks .

Advanced: How to optimize synthetic yields when scaling up production?

Answer:

  • Reaction monitoring : Use in-situ FTIR to track carbamidine coupling efficiency and terminate reactions at ~90% conversion to minimize byproducts .
  • Solvent selection : Replace DMF with dimethylacetamide (DMAc) to enhance solubility of intermediates while reducing decomposition .
  • Catalyst screening : Test Pd/Cu co-catalysts for alkyne-azide cycloaddition steps to achieve >95% yield .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-response reevaluation : Perform IC₅₀ assays under standardized conditions (e.g., pH 7.4, 37°C) to account for buffer or temperature effects .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity assays .
  • Cellular uptake studies : Quantify intracellular concentrations via LC-MS/MS to correlate observed bioactivity with actual exposure levels .

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